1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride
Brand Name: Vulcanchem
CAS No.: 57059-62-8
VCID: VC21186164
InChI: InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H
SMILES: C1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-]
Molecular Formula: C13H19Cl3N2
Molecular Weight: 309.7 g/mol

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride

CAS No.: 57059-62-8

Cat. No.: VC21186164

Molecular Formula: C13H19Cl3N2

Molecular Weight: 309.7 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride - 57059-62-8

Specification

CAS No. 57059-62-8
Molecular Formula C13H19Cl3N2
Molecular Weight 309.7 g/mol
IUPAC Name 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride
Standard InChI InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H
Standard InChI Key JVLRNANYLVRULL-UHFFFAOYSA-N
SMILES C1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-]
Canonical SMILES C1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-]

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure and Composition

The molecular structure of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride features a six-membered piperazine ring with two nitrogen atoms in positions 1 and 4. The nitrogen at position 1 is bonded to a 3-chlorophenyl group, while the nitrogen at position 4 is connected to a 3-chloropropyl chain. One of the nitrogen atoms is quaternized (positively charged), with a chloride counterion balancing this charge .

Table 1: Basic Molecular Information of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride

PropertyValue
Molecular FormulaC13H19Cl3N2
Molecular Weight309.7 g/mol
PubChem CID3016761
CAS Registry Number52605-52-4
Parent Compound1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine (CID 101444)

The compound contains three chlorine atoms in total: one on the phenyl ring at the meta position, one at the terminal position of the propyl chain, and one existing as the chloride counterion .

Chemical Identifiers and Nomenclature

Various chemical identifiers facilitate the unambiguous identification of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride in chemical databases and literature:

Table 2: Chemical Identifiers for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride

Identifier TypeValue
IUPAC Name1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride
InChIInChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H
InChIKeyJVLRNANYLVRULL-UHFFFAOYSA-N
SMILESC1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-]

The compound is also known by several synonyms, including:

  • 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride

  • CCP HCl (abbreviated form)

Synthesis and Preparation Methods

Conventional Synthetic Routes

The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride typically involves a multi-step process. Based on the available search results, a general synthetic pathway can be outlined as follows:

  • Preparation of 1-(3-chlorophenyl)piperazine hydrochloride by reaction of bis-(2-chloroethylamine) hydrochloride with 3-chloroaniline in the presence of para-toluenesulfonic acid (PTSA) as a catalyst, using xylene as solvent .

  • Conversion of the 1-(3-chlorophenyl)piperazine hydrochloride to the free base by treatment with sodium hydroxide .

  • Alkylation of the free base with 1-bromo-3-chloropropane in alkaline aqueous acetone to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine .

  • Protonation of the 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with hydrogen chloride to form the desired quaternary ammonium salt, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride .

The specific conditions for these steps, as far as can be determined from the search results, include:

  • The reaction of bis-(2-chloroethylamine) hydrochloride with 3-chloroaniline is performed at 140-145°C in xylene with PTSA as catalyst

  • The alkylation step using 1-bromo-3-chloropropane is carried out at 25-30°C in a mixture of acetone and water with sodium hydroxide

Green Synthesis Approaches

Research has explored more environmentally friendly approaches to synthesize piperazine derivatives similar to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride. One notable approach utilizes sulphamic acid as an efficient catalyst in place of more hazardous acids like H2SO4, H3PO4, or polyphosphoric acid (PPA) .

The use of sulphamic acid offers several advantages:

  • Reduced environmental impact compared to conventional strong acids

  • Catalyst recovery and reusability for at least four consecutive reactions

  • Shorter reaction times with excellent yields

  • Milder reaction conditions

While this green approach is primarily documented for the synthesis of more complex derivatives that use 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine as an intermediate, the principles could potentially be applied to the synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride itself.

Applications and Research Developments

Synthetic Utility

The primary application of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride appears to be as a synthetic intermediate in the preparation of more complex heterocyclic compounds with potential pharmacological activity. Specifically, it serves as a precursor in the synthesis of triazole derivatives such as 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one hydrochloride .

The 3-chloropropyl group provides a reactive alkyl halide functionality that can participate in nucleophilic substitution reactions with various nucleophiles, enabling the construction of more complex molecular architectures. The presence of the 3-chlorophenyl group may contribute to specific binding interactions in biological systems, potentially enhancing the pharmacological properties of the final compounds.

ParameterDetails
Supplier Reference3B-C1608
Package Size25g
Price168.00 €
CAS Number52605-52-4

The compound is typically supplied with a safety data sheet (SDS) that provides information on proper handling, storage, and disposal procedures .

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